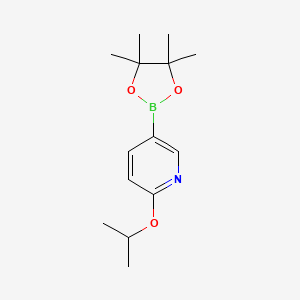

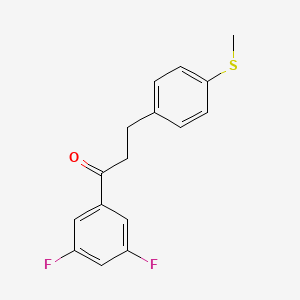

![molecular formula C13H16F3N5 B1324954 1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine CAS No. 952183-62-9](/img/structure/B1324954.png)

1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

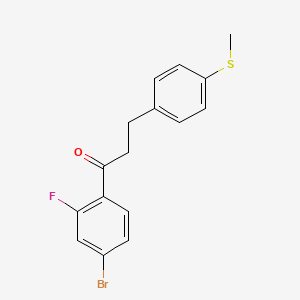

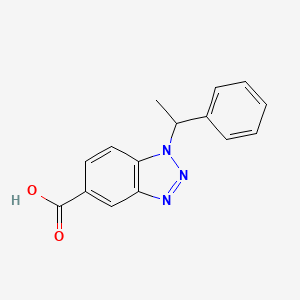

“1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine” is a complex organic compound. It contains a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The compound also contains a trifluoromethylpyridine (TFMP) moiety, which is a key structural motif in active agrochemical and pharmaceutical ingredients .

Synthesis Analysis

The synthesis of piperazine derivatives, such as the one in this compound, has been the focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . For the synthesis of trifluoromethylpyridines, the most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperazine ring fused to a pyrazolo[3,4-b]pyridine ring. The piperazine ring is substituted with a dimethyl group at one nitrogen and a trifluoromethyl-substituted pyrazolo[3,4-b]pyridine at the other .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cyclization of 1,2-diamine derivatives with sulfonium salts, leading to protected piperazines. Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction gives piperazinopyrrolidinones .科学的研究の応用

Agrochemicals: Crop Protection

The trifluoromethylpyridine (TFMP) derivatives, including our compound of interest, are extensively used in the agrochemical industry for crop protection . These compounds are key ingredients in pesticides and herbicides, providing effective defense against a variety of pests and diseases that can affect crops. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the biological activity of these compounds, making them potent agents in safeguarding food production.

Pharmaceuticals: Drug Development

Several TFMP derivatives are utilized in the pharmaceutical industry . They are part of the structural motif in active ingredients for medications . The compound’s derivatives have been incorporated into market-approved pharmaceutical products, and many more are undergoing clinical trials. Their role in drug development is significant due to their influence on the biological activities and physical properties of the compounds.

Veterinary Medicine

In addition to human pharmaceuticals, TFMP derivatives are also applied in veterinary medicine . They are found in products used to treat and prevent diseases in animals. This application is crucial for maintaining the health of livestock and pets, which has a direct impact on food safety and public health.

Synthesis of Organic Compounds

The compound serves as an intermediate in the synthesis of various organic compounds. Its derivatives are pivotal in the development of new materials with potential applications in different scientific fields, including functional materials .

Environmental Science: Pesticide Impact Analysis

The environmental impact of pesticides containing TFMP derivatives, such as our compound, is a significant area of study. Scientists analyze how these chemicals affect ecosystems, particularly their long-term effects on soil health, water quality, and non-target species .

将来の方向性

The future directions for this compound could involve its potential use in the pharmaceutical industry, given the wide range of biological activity associated with piperazine derivatives . Furthermore, the unique physicochemical properties of the trifluoromethylpyridine moiety suggest potential novel applications in the future .

特性

IUPAC Name |

1,3-dimethyl-6-piperazin-1-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16F3N5/c1-8-11-9(13(14,15)16)7-10(18-12(11)20(2)19-8)21-5-3-17-4-6-21/h7,17H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMFACPLZZIHSCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)N3CCNCC3)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16F3N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301139667 |

Source

|

| Record name | 1,3-Dimethyl-6-(1-piperazinyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301139667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-6-piperazino-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |

CAS RN |

952183-62-9 |

Source

|

| Record name | 1,3-Dimethyl-6-(1-piperazinyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dimethyl-6-(1-piperazinyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301139667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

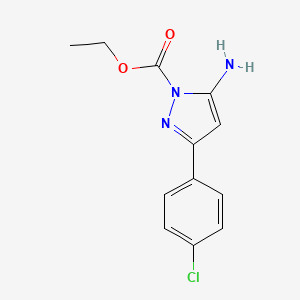

![5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1324891.png)